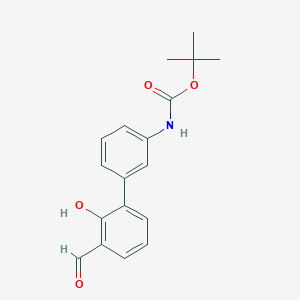
6-(3-BOC-Aminophenyl)-2-formylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(3-BOC-Aminophenyl)-2-formylphenol is a compound that features a tert-butoxycarbonyl (BOC) protected amino group attached to a phenyl ring, which is further connected to a formyl-substituted phenol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-BOC-Aminophenyl)-2-formylphenol typically involves the protection of an amino group using tert-butoxycarbonyl (BOC) anhydride. The general synthetic route includes:
Protection of Amino Group: The amino group on the phenyl ring is protected using BOC anhydride in the presence of a base such as triethylamine or DMAP (4-dimethylaminopyridine) under mild conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
6-(3-BOC-Aminophenyl)-2-formylphenol can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Ethers, esters.
Scientific Research Applications
6-(3-BOC-Aminophenyl)-2-formylphenol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-(3-BOC-Aminophenyl)-2-formylphenol depends on its specific application. In medicinal chemistry, it may act as a prodrug, where the BOC group is cleaved under physiological conditions to release the active amine. The formyl group can interact with biological targets, such as enzymes or receptors, through hydrogen bonding or covalent interactions .
Comparison with Similar Compounds
Similar Compounds
6-(3-CBZ-Aminophenyl)-2-formylphenol: Similar structure but with a benzyl carbamate (CBZ) protecting group instead of BOC.
6-(3-FMOC-Aminophenyl)-2-formylphenol: Features a fluorenylmethyloxycarbonyl (FMOC) protecting group.
Uniqueness
6-(3-BOC-Aminophenyl)-2-formylphenol is unique due to the BOC protecting group, which offers stability under mild acidic conditions and can be easily removed under specific conditions, making it highly versatile for various synthetic applications .
Properties
IUPAC Name |
tert-butyl N-[3-(3-formyl-2-hydroxyphenyl)phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4/c1-18(2,3)23-17(22)19-14-8-4-6-12(10-14)15-9-5-7-13(11-20)16(15)21/h4-11,21H,1-3H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSFPGJFYKMTKSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2=CC=CC(=C2O)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













